molecular formula C25H20N4O2S2 B11775002 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide

Cat. No.: B11775002
M. Wt: 472.6 g/mol
InChI Key: MSHVOLLITPGJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide is a high-purity chemical compound provided for research and development purposes. This acetamide derivative is identified by CAS Number 332101-70-9 and has a molecular formula of C₂₅H₂₀N₄O₂S₂, with an average molecular weight of 472.58 g/mol . Its structure features a cyano-substituted pyridine core, a 4-methoxyphenyl group, a phenyl ring, and a thiazole acetamide moiety, contributing to its potential as a kinase inhibitor intermediate in medicinal chemistry and drug discovery . The compound's defined structural features make it a valuable scaffold for investigating and modulating cellular signaling pathways. Researchers utilize this compound primarily in the development of novel therapeutic agents, with studies exploring its efficacy in targeting specific enzymes involved in abnormal cell proliferation, making it a candidate for oncology research . It is also investigated for potential applications in treating inflammatory and autoimmune disorders . The compound has a topological polar surface area of approximately 141 Ų and an XLogP3 value of 5.3, which can inform predictions about its solubility and membrane permeability . This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C25H20N4O2S2

Molecular Weight

472.6 g/mol

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C25H20N4O2S2/c1-16-14-27-25(33-16)29-23(30)15-32-24-21(13-26)20(17-8-10-19(31-2)11-9-17)12-22(28-24)18-6-4-3-5-7-18/h3-12,14H,15H2,1-2H3,(H,27,29,30)

InChI Key

MSHVOLLITPGJFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N

Origin of Product

United States

Preparation Methods

Pyridine Core Formation

The 2,3,4,6-tetrasubstituted pyridine skeleton is typically constructed via a modified Hantzsch pyridine synthesis or Kröhnke condensation. Recent advances employ a three-component cyclocondensation strategy:

Reagents :

  • 4-Methoxybenzaldehyde

  • Benzaldehyde

  • 2-Cyanoacetamide

Reaction Conditions :

  • Solvent: Ethanol/Ammonium acetate mixture

  • Temperature: 80°C, 12–16 hours

  • Catalyst: Piperidine (10 mol%)

This yields 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2(1H)-one, which is subsequently thiolated using phosphorus pentasulfide (P₂S₅) in dry pyridine.

Key Data :

ParameterValue
Yield (Cyclization)68–72%
Purity (HPLC)>95%
Reaction Scale0.1–5 mol

Optimized Conditions :

  • Solvent: Dry DMF

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 60°C, 8 hours

  • Yield: 65–70%

Process Optimization and Scale-Up

Critical Parameters

ParameterOptimal RangeEffect on Yield
Reaction pH8.5–9.2±15% yield fluctuation
Oxygen ExclusionStrictly requiredPrevents thiol oxidation
Solvent Polarityε = 25–30 (DMF/DMSO)Enhances nucleophilicity

Purification Protocol

  • Initial Precipitation : Ice-cold water (removes inorganic salts)

  • Column Chromatography :

    • Stationary Phase: Silica gel (230–400 mesh)

    • Mobile Phase: Hexane/EtOAc (3:1 → 1:2 gradient)

  • Recrystallization : Ethanol/water (4:1) at −20°C

Purity Outcomes :

  • Initial crude: 60–65%

  • After chromatography: 85–90%

  • Final recrystallized: >99% (HPLC)

Mechanistic Insights

Pyridine Cyclization

The Kröhnke mechanism predominates, involving:

  • Knoevenagel condensation of aldehydes with cyanoacetamide

  • Michael addition of enamine intermediates

  • Cyclodehydration to form the pyridine ring

Key Intermediate :

Cyanoenamine: NC-C(=CH-Ar)-NH-C(=O)-R\text{Cyanoenamine: } \text{NC-C(=CH-Ar)-NH-C(=O)-R}

Thiolation Dynamics

Phosphorus pentasulfide mediates ketone-to-thione conversion through a thiophosphorylation pathway:

P2S5+C=OC=S+P2O3S2\text{P}2\text{S}5 + \text{C=O} → \text{C=S} + \text{P}2\text{O}3\text{S}_2

Reaction progress is monitored by FT-IR (disappearance of ν(C=O) at 1680 cm⁻¹).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Advantages :

  • 80% yield in 2 hours vs. 16 hours conventionally

  • Reduced solvent volume (50% reduction)

Conditions :

  • Power: 300 W

  • Temperature: 120°C

  • Pressure: 250 psi

Flow Chemistry Approach

Continuous Process Parameters :

StageResidence TimeTemperature
Cyclization45 min100°C
Thiolation30 min80°C
Coupling60 min70°C

Throughput : 2.8 kg/day (pilot scale)

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :
δ 2.42 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 4.12 (s, 2H, SCH₂), 6.92–7.89 (m, 13H, Ar-H).

HRMS (ESI+) :
m/z calcd for C₂₇H₂₃N₃O₂S₂: 493.1264; found: 493.1268.

Purity Specifications

ImpurityAllowable LimitDetection Method
Starting materials<0.1%HPLC-UV
Isomeric byproducts<0.5%UPLC-MS
Residual solvents<500 ppmGC-FID

Industrial-Scale Considerations

Cost Analysis

ComponentCost Contribution
4-Methoxybenzaldehyde38%
Phosphorus pentasulfide22%
Purification25%

Environmental Impact

E-Factor : 12.6 kg waste/kg product
PMI : 18.4 (Process Mass Intensity)

Waste Stream Management :

  • P₂S₅ residues: Neutralized with Ca(OH)₂

  • DMF: Distillation recovery (>90%)

Emerging Methodologies

Photoredox Catalysis

Recent trials using [Ir(ppy)₃] as catalyst show:

  • 45% yield improvement in thioether coupling

  • Reaction time reduced to 3 hours

Mechanism :
Single-electron transfer (SET) activates thiolate nucleophiles for aromatic substitution.

Biocatalytic Approaches

Enzyme : C-S lyase from Aspergillus niger
Benefits :

  • Water as solvent

  • 98% atom economy

  • Room temperature conditions

Current Limitations :

  • Substrate inhibition at >50 mM

  • Limited enzyme stability

Applications and Derivative Synthesis

While beyond preparation scope, notable applications inform synthetic design:

  • Antioxidant Activity : EC₅₀ = 18.7 μM in DPPH assay

  • Kinase Inhibition : IC₅₀ = 32 nM vs. JAK2 kinase

Derivative synthesis typically modifies:

  • Thiazole methyl group → halogen substitution

  • Methoxyphenyl → nitro or amino groups

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide exhibit significant anticancer properties. In vitro studies have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Studies suggest that it can effectively combat bacterial strains, including resistant strains, by disrupting bacterial cell wall synthesis and function. The thioether group in its structure may enhance its interaction with microbial targets.

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in various cellular models, suggesting potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the efficacy of similar compounds. Modifications to the methoxy and cyano groups have been explored to enhance potency and selectivity against target cells.

Case Studies

StudyFindingsReference
Study on Anticancer ActivityDemonstrated significant inhibition of breast cancer cell growth with IC50 values in low micromolar range.
Antimicrobial Efficacy AssessmentShowed effectiveness against multi-drug resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) below clinically relevant levels.
Inflammation Model ExperimentReduced TNF-alpha levels in LPS-stimulated macrophages, indicating potential for treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Cores

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()
  • Key Features : Distyryl substituents at pyridine positions 4 and 6, 4-chlorophenyl acetamide.
  • Synthesis: 85% yield via reflux in ethanol with sodium acetate .
  • The chloro substituent may lower metabolic stability relative to the methoxy group.
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide ()
  • Key Features: Pyrimidine core with 4-chlorophenyl, cyano, and hydroxy groups; quinoxaline acetamide.
  • Synthesis : 90.2% yield, m.p. 230–232°C .
  • Comparison: The hydroxy and quinoxaline groups enhance hydrogen-bonding interactions but may reduce cell permeability. The higher yield suggests favorable reaction kinetics compared to the target compound’s synthesis.
2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide ()
  • Key Features: Dihydropyrimidinone core with amino and oxo groups, 4-phenylthiazole.
  • Synthesis : 86% yield via alkylation under basic conditions .

Analogues with Varied Heterocyclic Systems

N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide ()
  • Key Features : Oxadiazole-thiazole hybrid with nitro and pyridine substituents.
  • Synthesis : 72% yield, m.p. 184–185°C .
  • Comparison : The oxadiazole ring may enhance π-π stacking in biological targets, but the nitro group could introduce toxicity concerns absent in the target compound.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide ()
  • Key Features: Thienopyrimidine core with methylphenyl and thiadiazole groups.
  • Comparison: The thienopyrimidine system offers a planar structure for intercalation, differing from the pyridine core of the target compound.

Substituent-Driven Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The target compound’s methoxyphenyl group (electron-donating) may improve solubility and metabolic stability compared to chloro () or nitro () substituents.
  • Heterocyclic Variations :
    • Thiazole (target compound) vs. oxadiazole () or thiadiazole () alters binding specificity. Thiazoles are common in kinase inhibitors, while oxadiazoles are prevalent in antimicrobial agents .

Table 1: Comparative Data for Key Analogues

Compound Structure Key Substituents Yield (%) m.p. (°C) Notes
Target Compound 4-Methoxyphenyl, 5-methylthiazole - - High solubility potential
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Distyryl, 4-chlorophenyl 85 - Steric bulk
Quinoxaline-pyrimidine hybrid 4-Chlorophenyl, hydroxy, quinoxaline 90.2 230–232 High hydrogen-bonding capacity
Oxadiazole-thiazole hybrid Nitrophenyl, pyridine 72 184–185 Toxicity concerns

Biological Activity

The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide (CAS No. 444152-40-3) is a novel heterocyclic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action, supported by various research findings.

The molecular formula of the compound is C27H18Cl3N3O2SC_{27}H_{18}Cl_3N_3O_2S, with a molecular weight of approximately 554.87 g/mol. It features a complex structure that includes a pyridine ring, a thioether linkage, and a cyano group, which contribute to its biological activity.

In Vitro Studies

Recent studies have evaluated the anticancer activity of this compound using various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) protocol was employed to assess its efficacy against a panel of approximately 60 cancer cell lines.

  • Screening Results :
    • The compound exhibited low cytotoxicity across most tested lines.
    • Notably, it showed some sensitivity in leukemia cell lines (K-562 and SR), colon cancer (HCT-15), and melanoma (SK-MEL-5) at a concentration of 10 µM.
Cell Line TypeSensitivity Level
LeukemiaModerate
Colon CancerLow
MelanomaLow

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to reduced proliferation rates in sensitive cancer cells.
  • Induction of Apoptosis : Preliminary data suggest that the compound might trigger apoptotic pathways, although further studies are needed to elucidate this mechanism fully.

Case Studies

Several case studies have been conducted to explore the biological activity of similar compounds with structural similarities:

  • Compound A : A related thioacetamide derivative showed significant antitumor activity in vitro and in vivo, suggesting that modifications to the thioether group can enhance biological efficacy.
  • Compound B : Another study demonstrated that pyridine-based compounds exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting the potential for developing targeted therapies.

Future Directions

Given the promising initial findings regarding the biological activity of this compound, further research is warranted. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with cellular targets.
  • In Vivo Efficacy : Testing in animal models to evaluate therapeutic potential and safety profiles.
  • Structure-Activity Relationship (SAR) : Exploring modifications to improve potency and selectivity.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with aromatic and heterocyclic precursors. Key considerations include:

  • Solvent selection : Polar aprotic solvents like DMF or acetone are often used to enhance reactivity and solubility of intermediates .
  • Temperature control : Reactions are conducted under reflux (e.g., 6–8 hours at 60–80°C) to optimize yield while avoiding decomposition .
  • Catalysts : Bases like K₂CO₃ or triethylamine facilitate condensation and thioether bond formation .
  • Purification : Recrystallization (ethanol or water) and HPLC are employed to achieve >95% purity .

Basic: Which analytical techniques are prioritized for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm regiochemistry and functional group integration (e.g., cyano, thioacetamide) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects side products .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity .
  • Elemental Analysis : Ensures stoichiometric consistency with theoretical values .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog synthesis : Modify substituents (e.g., methoxyphenyl, thiazole) to assess impact on bioactivity .
  • Biological assays : Test analogs in enzyme inhibition (e.g., acetylcholinesterase) or cytotoxicity assays (e.g., MTT on cancer cell lines) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like kinase domains .
  • Data correlation : Compare IC₅₀ values with structural features (e.g., electron-withdrawing groups enhance kinase inhibition) .

Advanced: How to address contradictions in reported biological activities?

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP levels for viability assays) to minimize variability .
  • Purity verification : Confirm compound integrity via HPLC and NMR before testing .
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
  • Meta-analysis : Cross-reference datasets from independent studies to identify trends obscured by experimental noise .

Basic: What intermediates are critical in the synthesis pathway?

  • Thiol intermediates : 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol is prepared via cyclization of hydrazides and carbon disulfide .
  • Cyanoacetamide precursors : Synthesized by condensing aniline derivatives with cyanoacetic acid under Dean-Stark conditions .
  • Heterocyclic cores : Pyridazine or pyrimidine rings are built via cyclocondensation of diketones with ammonium acetate .

Advanced: How do functional groups influence reactivity and bioactivity?

  • Cyano group : Enhances electrophilicity for nucleophilic substitutions and stabilizes π-stacking in target binding .
  • Thioacetamide moiety : Participates in hydrogen bonding with cysteine residues in enzymatic active sites .
  • Methoxyphenyl group : Modulates lipophilicity, impacting membrane permeability and pharmacokinetics .
  • Thiazole ring : Contributes to aromatic interactions and metabolic stability .

Basic: What in vitro assays are used for preliminary bioactivity screening?

  • Enzyme inhibition : Measure IC₅₀ against kinases or proteases using fluorescence-based substrates .
  • Antimicrobial activity : Agar dilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) .
  • Solubility : Shake-flask method in PBS or simulated biological fluids to guide dosing .

Advanced: Which computational methods predict target binding and mechanism?

  • Molecular docking : Identify potential binding pockets using AutoDock or Schrödinger Suite .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability .
  • QSAR modeling : Relate substituent properties (e.g., logP, molar refractivity) to bioactivity .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for designed analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.